2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid
CAS No.: 1537688-27-9
Cat. No.: VC3086282
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1537688-27-9 |
|---|---|
| Molecular Formula | C12H17NO2S |
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | 2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C12H17NO2S/c14-12(15)7-10-1-4-13(5-2-10)8-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,14,15) |
| Standard InChI Key | FKHANTBVMLKVCF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC(=O)O)CC2=CSC=C2 |
| Canonical SMILES | C1CN(CCC1CC(=O)O)CC2=CSC=C2 |
Introduction
2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound combines a thiophene ring with a piperidine moiety, which is linked to an acetic acid group. The presence of these functional groups suggests potential biological activity, making it a subject of interest for pharmaceutical and chemical research.
Synthesis
The synthesis of 2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid typically involves a multi-step process. It may start with the preparation of the thiophen-3-ylmethylamine, followed by its reaction with a piperidine derivative to form the piperidin-4-yl moiety. Finally, the introduction of the acetic acid group can be achieved through various organic transformations, such as amidation or esterification reactions.
Biological Activity
While specific biological activity data for 2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid is limited, compounds with similar structures have shown potential in various therapeutic areas. For example, piperidine derivatives are known for their activity against enzymes and receptors, which could imply similar properties for this compound.
Safety and Handling
Handling of 2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid requires proper precautions due to its potential reactivity and biological activity. It is recommended to wear protective gear, including gloves, safety glasses, and a mask, to avoid skin contact and inhalation of dust or vapors .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximately 251.34 g/mol |
| CAS Number | 1537688-27-9 |
| Chemical Structure | Thiophen-3-ylmethyl linked to piperidin-4-yl, attached to acetic acid |
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